![molecular formula C17H16N2O3S2 B2520986 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896352-61-7](/img/structure/B2520986.png)

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

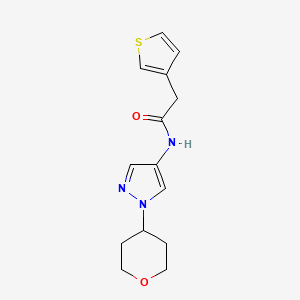

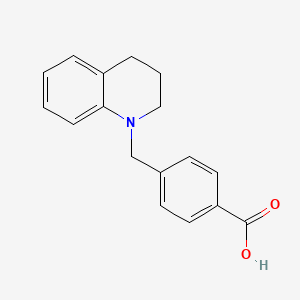

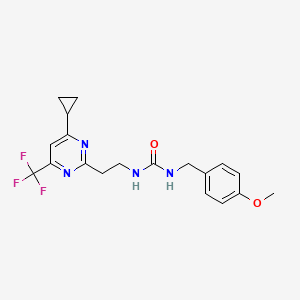

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that falls within the class of benzamides, which are known for their diverse range of biological activities. The compound's structure suggests it may have potential applications in medicinal chemistry, particularly due to the presence of a thiazole ring and a methylsulfonyl group, which are often associated with pharmacologically active molecules .

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in several studies. For instance, a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity were synthesized and evaluated, indicating the potential for creating compounds with specific biological activities . Another study reported the microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold, which were evaluated for anticancer activity . These methods highlight the potential for efficient synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide using similar techniques.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, revealed a nearly trigonal-planar geometry around the sulfonamide nitrogen atoms, which could be relevant for the binding interactions of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide . Additionally, the role of methyl functionality and S=O interactions in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, suggesting that these structural features could influence the physical properties of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. Novel reactions of N-sulfonylamines with azirines leading to the formation of thiadiazoles and oxathiazoles have been reported, which could be relevant for the chemical modification of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide . Such reactions could potentially be used to create analogs with enhanced or altered biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives and the role of non-covalent interactions were studied, indicating that these compounds can form stable gels in certain solvents, which could be indicative of the solubility and stability characteristics of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide . Additionally, the crystal structure and Hirshfeld surface analysis of a degradation product of a benzothiadiazine compound provided insights into the intermolecular interactions that could affect the compound's crystallinity and stability .

Aplicaciones Científicas De Investigación

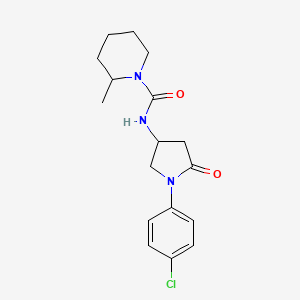

Synthesis and Biological Activity

Cardiac Electrophysiological Activity : A study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potency in vitro comparable to a known class III agent, indicating their potential as selective class III electrophysiological agents (Morgan et al., 1990).

Anticancer Activity : Research on the synthesis and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against a panel of human cancer cell lines. The study underscores the significance of thiadiazole scaffold and benzamide groups in medicinal chemistry (Tiwari et al., 2017).

Material Science Applications

Morphology Control in Polycarbazole Based Solar Cells : Incremental increases in dimethyl sulfoxide in solution led to improved photovoltaic performance of solar cells. This study exemplifies how chemical manipulation can fine-tune material properties for enhanced solar cell efficiency (Chu et al., 2011).

Chemical Synthesis Techniques

Microwave-Assisted Synthesis : A facile, solvent-free synthesis of novel compounds under microwave irradiation demonstrates a rapid and efficient method for producing molecules with potential biological activities, highlighting the versatility of microwave-assisted synthesis in creating pharmacologically relevant compounds (Tiwari et al., 2017).

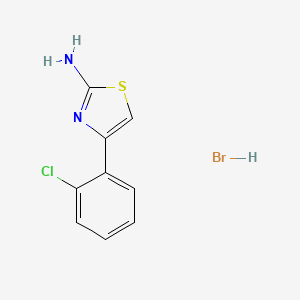

Antimalarial and Antiviral Research

Antimalarial Sulfonamides as COVID-19 Drug Candidates : A study investigated the antimalarial activity of sulfonamide derivatives, showing their potential as COVID-19 therapeutics through computational calculations and molecular docking studies. This research provides insights into repurposing antimalarial sulfonamides for treating COVID-19 (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-4-5-11(2)15-14(10)18-17(23-15)19-16(20)12-6-8-13(9-7-12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBVSULZUSHCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)

amino]acetamide](/img/structure/B2520907.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)

![N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2520916.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B2520919.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)